3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
Description
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine is a pyridine derivative featuring a conjugated ethenyl group bridging a pyridine ring and a 3,4-dimethoxyphenyl moiety. The E-configuration of the ethenyl linker ensures planarity, facilitating π-π interactions critical for biological activity.
Properties
IUPAC Name |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-8-7-12(10-15(14)18-2)5-6-13-4-3-9-16-11-13/h3-11H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYGGPOBONQMT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method is the Knoevenagel condensation, where 3,4-dimethoxybenzaldehyde reacts with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Structure and Synthesis
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine features a pyridine ring substituted with a styryl group derived from 3,4-dimethoxyphenyl. The synthesis typically involves multi-step reactions, including the formation of the pyridine ring through methods such as the Hantzsch synthesis or cyclization reactions involving hydrazides and carboxylic acids .
Synthesis Overview
- Step 1: Formation of the oxadiazole ring via cyclization.
- Step 2: Coupling of the dimethoxyphenyl group using palladium-catalyzed reactions.
- Step 3: Finalization of the pyridine structure through various synthetic routes.
Medicinal Chemistry
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine has been explored for its potential as a bioactive compound. Its structural properties enable interactions with various biological targets, making it a candidate for:
- Anticancer Activity: Studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties against various cell lines. For instance, pyridine carbonitriles have shown promising results in inducing apoptosis in cancer cells .
- Anti-Diabetic Properties: Research highlights its potential in inhibiting enzymes such as α-amylase, crucial for diabetes management. Molecular docking studies have demonstrated favorable binding interactions with these enzymes .
Anti-Inflammatory Effects
The compound's derivatives have been assessed for their anti-inflammatory activities by evaluating their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives have shown comparable efficacy to established anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, with certain derivatives demonstrating significant inhibition against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of enzyme activity critical for microbial survival .
Material Science
In addition to biological applications, 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine serves as a valuable building block in organic synthesis, particularly in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these applications .
Case Study 1: Anticancer Activity
A study focusing on the anticancer potential of pyridine derivatives revealed that compounds similar to 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study utilized various assays to measure cell viability and apoptosis induction, confirming the compound's potential as a chemotherapeutic agent .
Case Study 2: Anti-Diabetic Mechanism
In another investigation, derivatives of this compound were synthesized and screened for their ability to inhibit α-amylase. The results indicated that specific substitutions on the pyridine ring enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts targeting diabetes .
Mechanism of Action
The mechanism of action of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations: 3,4-Dimethoxy vs. 3,5-Dimethoxy
- 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]pyridine (CAS: 223386-36-5)
- Structural Difference : Methoxy groups at the 3,5-positions on the phenyl ring instead of 3,4-positions.
- Impact :
- Reduced conjugation efficiency compared to 3,4-dimethoxy due to symmetrical substitution, altering electronic distribution.
- Increased steric hindrance around the phenyl ring may affect binding to planar enzymatic pockets.
- Physicochemical Properties :
- Molecular weight: 241.29 g/mol (identical to the target compound).
- LogP and solubility likely differ due to substituent orientation .
Core Heterocycle Modifications
- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Structural Difference: Cyclopentanone core replaces the pyridine ring. Biological Activity:
- Strong antioxidant (IC₅₀: 8.2 µM in DPPH assay) and HIV-1 protease inhibition (IC₅₀: 0.9 µM).
- ACE inhibition: Moderate (IC₅₀: 12.4 µM). Key Factor: The cyclopentanone’s ketone group enhances hydrogen-bonding capacity, improving enzyme interactions compared to pyridine’s aromatic nitrogen .
Functional Group Additions
- 3-(3,4-Dimethoxyphenyl)-4-methylsulfanyl-6-pyrid-2-yl-2H-pyran-2-one (7c)
- Structural Difference : Methylsulfanyl and pyran-2-one groups are appended.
- Synthesis : 39% yield via condensation reactions.
- Impact :
- Methylsulfanyl increases hydrophobicity (LogP: ~3.5), reducing aqueous solubility.
- Pyran-2-one introduces lactone functionality, enabling chelation with metal ions in tyrosinase inhibition (IC₅₀: 6.7 µM) .
Biological Activity
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine is an organic compound known for its diverse biological activities. With a molecular formula of C15H15NO2, it features a pyridine ring substituted with a 3,4-dimethoxyphenyl group. This compound has been the subject of various studies focusing on its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine typically involves a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and pyridine derivatives. The reaction is generally performed under basic conditions with ethanol as the solvent at elevated temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine exhibit significant antimicrobial activity. For example, studies have shown that pyridine derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.25 µg/mL |
| 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine | Various strains | TBD |
Anticancer Activity
The anticancer potential of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine has been evaluated in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study: In Vitro Evaluation
In a study assessing the effect of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found to significantly inhibit cell growth with IC50 values ranging from 0.109 µM to 0.245 µM. Flow cytometric analysis indicated that the compound arrested the cell cycle at the G0/G1 phase and effectively induced apoptosis .
The biological activity of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Disruption of cell membranes and inhibition of key metabolic enzymes.
- Anticancer Activity : Induction of apoptosis through modulation of apoptotic pathways and inhibition of proliferation signals .
Structure-Activity Relationship (SAR)
Studies have suggested that increasing the number of methoxy groups on the phenyl ring enhances both anti-inflammatory and anticancer activities. This structure-activity relationship indicates that modifications in substituents can significantly influence biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
